molecular formula C10H16BN3O2 B14087876 (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14087876
M. Wt: 221.07 g/mol
InChI Key: VVNFVPFLBNNIIQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a piperidine moiety and a methyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity . The piperidine and pyrimidine moieties contribute to the compound’s binding affinity and specificity for its targets . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid include other boronic acid derivatives with different substituents on the pyrimidine ring or variations in the piperidine moiety . For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

IUPAC Name

(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H16BN3O2/c1-8-9(11(15)16)7-12-10(13-8)14-5-3-2-4-6-14/h7,15-16H,2-6H2,1H3

InChI Key

VVNFVPFLBNNIIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCCCC2)(O)O

Origin of Product

United States

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